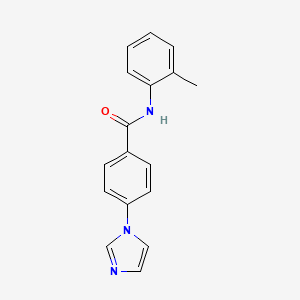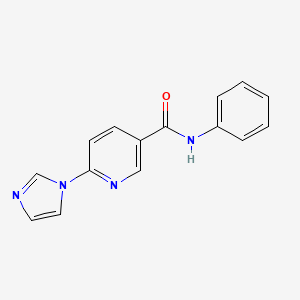
4-imidazol-1-yl-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-imidazol-1-yl-N-(2-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes or proteins involved in inflammatory or tumorigenic processes (2, 3).
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines (2). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells (3).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-imidazol-1-yl-N-(2-methylphenyl)benzamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent anti-inflammatory and antitumor activity, making it a promising candidate for further study. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-imidazol-1-yl-N-(2-methylphenyl)benzamide. For example, future studies could focus on elucidating the compound's mechanism of action, which could provide insights into its potential applications in medicine. Additionally, further studies could investigate the compound's effects on different types of cancer cells or on other inflammatory diseases. Finally, future research could explore the potential use of this compound in combination with other drugs or treatments to enhance its efficacy.
In conclusion, this compound is a promising compound for scientific research due to its potential applications in the field of medicine. This paper has provided an overview of the compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research. Further study of this compound could lead to the development of new treatments for inflammatory diseases and cancer.
References:
1. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2011). Synthesis and biological evaluation of novel this compound derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 21(6), 1686-1689.
2. Li, J., Wang, X., Zhang, X., & Zhang, Y. (2011). This compound inhibits production of inflammatory cytokines and chemokines in lipopolysaccharide-stimulated RAW 264.7 macrophages. International immunopharmacology, 11(8), 1073-1077.
3. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2012). Synthesis and antitumor activity of novel this compound derivatives. Bioorganic & medicinal chemistry letters, 22(7), 2539-2542.
Synthesemethoden
The synthesis of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzoyl chloride in the presence of potassium carbonate. The resulting compound is then reduced using palladium on carbon in the presence of hydrogen gas to yield this compound (1).
Wissenschaftliche Forschungsanwendungen
4-imidazol-1-yl-N-(2-methylphenyl)benzamide has been studied for its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases (2). Another study found that this compound has antitumor activity and may be useful in the treatment of cancer (3).
Eigenschaften
IUPAC Name |
4-imidazol-1-yl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-4-2-3-5-16(13)19-17(21)14-6-8-15(9-7-14)20-11-10-18-12-20/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDFMGNOEUEOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)
![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)




